5-amino-6-fluorobenzo[d]thiazol-2(3H)-one
Overview
Description
5-amino-6-fluorobenzo[d]thiazol-2(3H)-one is an organic compound with the molecular formula C7H5FN2S. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-fluorobenzo[d]thiazol-2(3H)-one typically involves the reaction of 2-amino-5-fluorobenzothiazole with various reagents. One common method includes the use of potassium carbonate (K2CO3) as a binding agent in a three-necked flask . Another method involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar reaction conditions as mentioned above. The process involves the use of appropriate solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-fluorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino or fluorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-amino-6-fluorobenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-6-fluorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and inflammation. The compound’s structure allows it to bind to these targets effectively, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-chlorobenzothiazole
- 2-amino-5-fluorobenzothiazole
- 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
Uniqueness
5-amino-6-fluorobenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other benzothiazole derivatives, this compound exhibits a unique combination of antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
5-amino-6-fluoro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2OS/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNALLJGZMRGLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)S2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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